molecular formula C12H20N2S B13016107 5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine

5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine

Cat. No.: B13016107
M. Wt: 224.37 g/mol
InChI Key: MRMFLSACDKSNQU-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine is a substituted pyridine derivative featuring a tert-butylthio group at the 5-position, two methyl groups on the amine at the 2-position, and an additional methyl group at the 6-position.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

5-tert-butylsulfanyl-N,N,6-trimethylpyridin-2-amine

InChI

InChI=1S/C12H20N2S/c1-9-10(15-12(2,3)4)7-8-11(13-9)14(5)6/h7-8H,1-6H3

InChI Key

MRMFLSACDKSNQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)SC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine typically involves the introduction of the tert-butylthio group into the pyridine ring. One common method involves the reaction of 2-chloro-5-(tert-butylthio)pyridine with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butylthio group into the pyridine ring, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.

    Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets. The tert-butylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Structural Analogs in Thieno[3,2-d]Pyrimidine Derivatives ()

Compounds such as 4-(Azetidin-1-yl)-N-(tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (6i) and its analogs (6j, 6k, 6l) share the following similarities and differences with the target compound:

Feature 5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine Thieno[3,2-d]Pyrimidine Derivatives (6i–6l)
Core Structure Pyridine ring Thieno[3,2-d]pyrimidine fused ring system
Substituents - 5-tert-butylthio
- 2-(N,N-dimethylamino)
- 6-methyl
- 2-tert-butylamine
- 4-cyclic amines (e.g., azetidinyl, piperidinyl)
- 6-p-tolyl
Electronic Effects Thioether (weakly electron-donating) and methyl groups enhance electron density Tert-butylamine and cyclic amines modulate electron density and steric hindrance
Synthetic Routes Likely involves thioether formation and methylation Nucleophilic substitution of chlorides with amines
Stability Expected metabolic stability due to tert-butylthio Demonstrated improved microsomal stability in analogs (e.g., 6i–6k)

Key Observations :

  • The tert-butylthio group in the target compound may confer higher lipophilicity than the tert-butylamine groups in 6i–6l, affecting membrane permeability .
  • Methylation at the 2- and 6-positions in the target compound could reduce metabolic oxidation compared to the p-tolyl group in thienopyrimidines.

Comparison with Pyridine-Based Analogs ()

The compound tert-butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate shares a pyridine core but differs in substituents:

Feature This compound tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate
Substituents - 5-tert-butylthio
- 2-(N,N-dimethylamino)
- 6-methyl
- 5-cyano
- 6-amino
- 2-(2-methoxyethyl)
- tert-butyl ester
Electronic Effects Electron-donating methyl and thioether groups Electron-withdrawing cyano and ester groups
Solubility Likely low due to hydrophobic tert-butylthio Higher solubility from methoxyethyl and ester groups
Biological Relevance Potential for hydrophobic interactions Cyano and amino groups may facilitate hydrogen bonding

Key Observations :

  • The cyano group in the analog enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic tert-butylthio group in the target compound.
  • The tert-butyl ester in the analog may hydrolyze in vivo, whereas the thioether in the target is more metabolically stable.

Table 1: Comparative Physicochemical Properties

Property Target Compound Thienopyrimidine 6i Pyridine Analog ()
LogP (Predicted) ~3.5 ~4.0 ~2.8
Metabolic Stability High Moderate-High Low (ester hydrolysis)
Hydrogen Bond Donors 0 1 (amine) 2 (amino, ester)

Biological Activity

5-(tert-Butylthio)-N,N,6-trimethylpyridin-2-amine is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in specific disease models, and relevant case studies.

The compound belongs to a class of pyridine derivatives characterized by the presence of a tert-butylthio group. The synthesis typically involves multi-step procedures starting from readily available pyridine derivatives, which are then modified to introduce the desired functional groups. The synthetic pathways often utilize reactions such as nucleophilic substitution and coupling reactions to achieve the final product.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant inhibitory effects on pro-inflammatory cytokines such as TNF-α. For instance, derivatives with modifications at the C(6)-position have shown over 75% inhibition of TNF-α-induced cell adhesion in vitro at concentrations as low as 1 µM .
  • Antiproliferative Effects : In various studies, related compounds have demonstrated the ability to inhibit cell proliferation in cancer models. For example, certain derivatives have been evaluated for their effects on human breast and liver cancer cell lines, showing promising results in reducing cell viability .
  • Neuroprotective Properties : Some studies suggest that pyridine derivatives can exhibit neuroprotective effects through antioxidant mechanisms, potentially mitigating neuronal injury in models of ischemia/reperfusion .

In Vivo Efficacy Against Inflammatory Bowel Disease (IBD)

A significant study evaluated the efficacy of related pyridine derivatives in a rat model of IBD induced by trinitrobenzenesulfonic acid (TNBS). The results demonstrated that when administered orally at a dose of 1 mg/kg, these compounds significantly ameliorated disease parameters:

  • Weight Recovery : Up to 79% recovery in colon weight and 59% in body weight.
  • Myeloperoxidase (MPO) Levels : A reduction in MPO levels indicated decreased neutrophil infiltration and inflammation .

Anticancer Activity

Another investigation assessed the antiproliferative effects of various substituted pyridine analogs on different cancer cell lines, including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Compounds were found to exhibit moderate inhibitory activities against these cell lines, with some achieving IC50 values as low as 0.004 µM .

Data Summary

Activity Type Model/System Key Findings
Anti-inflammatoryTNF-α-induced cell adhesion>75% inhibition at 1 µM concentration
In vivo efficacyRat model of IBD79% recovery in colon weight; reduced MPO levels
AntiproliferativeHuman cancer cell linesIC50 values down to 0.004 µM for selective compounds
NeuroprotectiveIschemia/reperfusion modelSignificant attenuation of neuronal injury

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